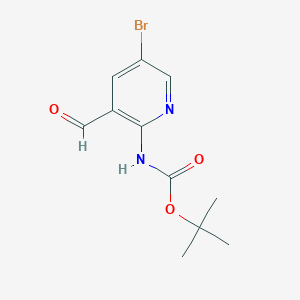
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C11H13BrN2O3 and a molecular weight of 301.14 g/mol. It is a yellow solid with applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-bromo-3-formylpyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the formyl group to a methyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and iodide ions are employed, often in the presence of a polar solvent.
Major Products Formed:
Oxidation: (5-Bromo-3-carboxy-pyridin-2-yl)-carbamic acid tert-butyl ester
Reduction: (5-Bromo-3-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Substitution: (5-Azido-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester
Applications De Recherche Scientifique
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological processes involving pyridine derivatives.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
(5-Bromo-3-formyl-pyridin-2-yl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as (2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester . The uniqueness of this compound lies in its specific functional groups and their positions on the pyridine ring, which influence its reactivity and applications.
Comparaison Avec Des Composés Similaires
(2-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester
(3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester
(4-Bromo-pyridin-3-yl)-carbamic acid tert-butyl ester
Propriétés
IUPAC Name |
tert-butyl N-(5-bromo-3-formylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXNZBYDXDIINH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
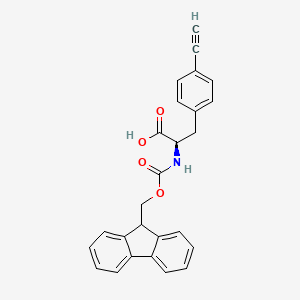
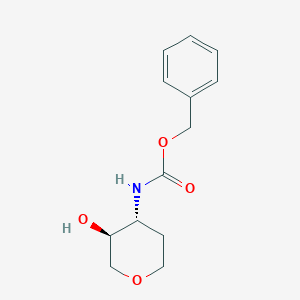
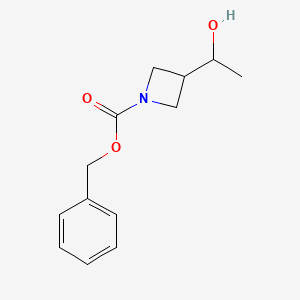
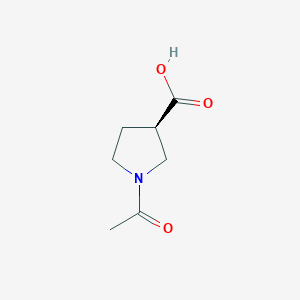
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid](/img/structure/B8148120.png)
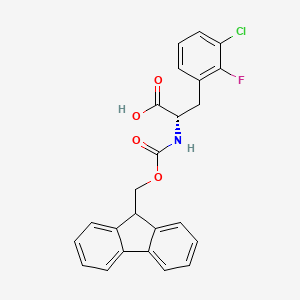
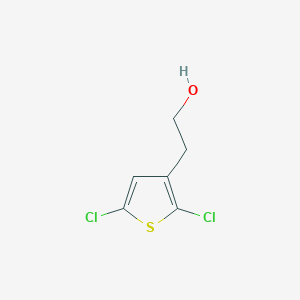
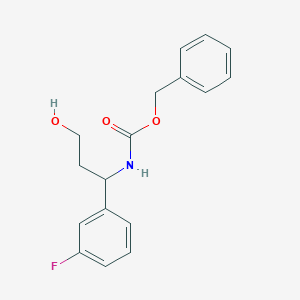
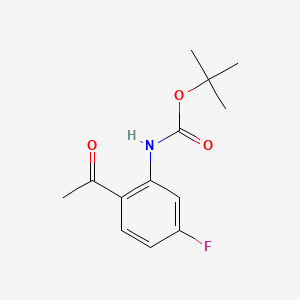
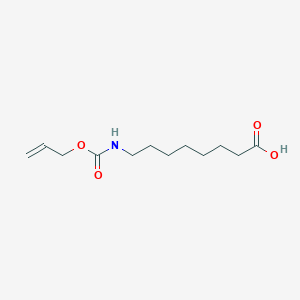
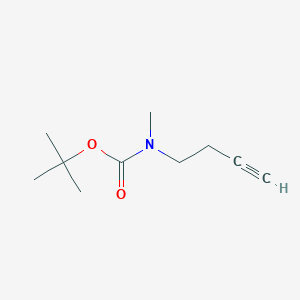
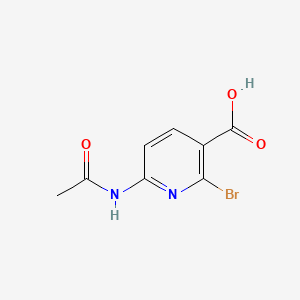
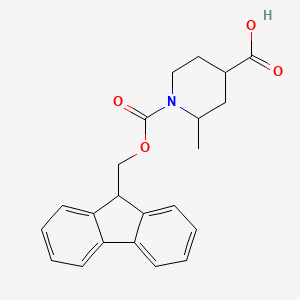
![6-Azaspiro[3.4]octan-1-one](/img/structure/B8148204.png)
